Z-Leu-trp-OH

Description

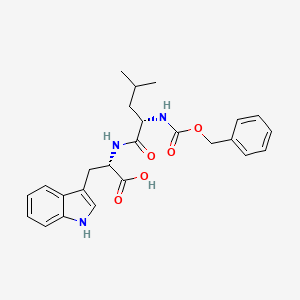

Z-Leu-Trp-OH (CAS: 53262-00-3) is a protected dipeptide consisting of leucine (Leu) and tryptophan (Trp) residues. The N-terminal leucine is shielded by a benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis that prevents unwanted side reactions during solid-phase assembly. This compound is widely used in pharmaceutical research for developing enzyme substrates, receptor ligands, and bioactive peptides. Its molecular formula is inferred as C24H27N3O5 (based on structural analogs like Z-D-Trp-Leu-OH, C25H29N3O5), with a molar mass of approximately 437.5 g/mol. The Z group enhances stability during synthesis but may reduce aqueous solubility compared to unprotected analogs.

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-16(2)12-21(28-25(32)33-15-17-8-4-3-5-9-17)23(29)27-22(24(30)31)13-18-14-26-20-11-7-6-10-19(18)20/h3-11,14,16,21-22,26H,12-13,15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRUSZPWPXFIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318784 | |

| Record name | MLS003170855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53262-00-3 | |

| Record name | MLS003170855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003170855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-trp-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, leucine, to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino group of leucine during the synthesis. The next step involves the coupling of tryptophan to the protected leucine. This is achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the coupling reaction, the peptide is cleaved from the resin and deprotected to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Z-Leu-trp-OH undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.

Oxidation: The indole ring of tryptophan can undergo oxidation reactions, leading to the formation of various oxidation products.

Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under acidic conditions, allowing for further modifications of the peptide

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Z protecting group

Major Products Formed:

Hydrolysis: Leucine and tryptophan.

Oxidation: Various oxidized derivatives of tryptophan.

Substitution: Deprotected peptide ready for further modifications

Scientific Research Applications

Peptide Synthesis

Z-Leu-Trp-OH serves as a crucial building block in the synthesis of peptides. Its protected N-terminus (due to the benzyloxycarbonyl group) allows for controlled addition of other amino acids, facilitating the creation of specific peptide sequences that can mimic natural proteins. This application is vital for drug discovery and the development of biologically active compounds.

Table 1: Peptide Synthesis Applications of this compound

| Application | Description |

|---|---|

| Building Block | Used to synthesize longer peptide chains for drug development |

| Mimicking Proteins | Aids in creating sequences that resemble natural proteins |

| Controlled Synthesis | Allows for precise addition of amino acids in solid-phase peptide synthesis |

Pharmaceutical Development

In pharmaceutical development, this compound enhances the efficacy and stability of therapeutic agents. By incorporating this compound, researchers can formulate medications that target various diseases more effectively.

Case Study: Therapeutic Agent Formulation

Recent studies have shown that peptides synthesized using this compound exhibit improved pharmacokinetic properties. For instance, a formulation targeting neurodegenerative diseases demonstrated enhanced bioavailability and reduced side effects when this compound was included in the peptide sequence .

Biotechnology

This compound is utilized in biotechnology for producing modified proteins that enhance diagnostics and therapeutic applications. The compound's ability to form specific interactions with enzymes makes it valuable in creating enzyme inhibitors and substrates for biochemical assays.

Table 2: Biotechnology Applications of this compound

| Application | Description |

|---|---|

| Modified Proteins | Used to produce proteins with improved functionality |

| Enzyme Inhibitors | Serves as a substrate or inhibitor in enzymatic reactions |

| Diagnostic Tools | Enhances the performance of diagnostic assays |

Research on Neurotransmitters

This compound plays a significant role in studies related to neurotransmitter function, particularly concerning serotonin production. Tryptophan, one of its components, is essential for serotonin synthesis, making this compound relevant in mental health research.

Case Study: Serotonin Production

Research indicates that this compound can influence the activity of tryptophan hydroxylase, the enzyme responsible for the first step in serotonin biosynthesis. By modulating this enzyme's activity, this compound has potential implications for treating mood disorders .

Substrate for Protease Assays

This compound serves as a substrate for various proteases, allowing researchers to assess protease activity through the release of detectable products upon cleavage. This application is crucial for understanding enzyme kinetics and developing new enzyme inhibitors.

Table 3: Protease Assay Applications

| Application | Description |

|---|---|

| Enzyme Kinetics | Used to study the activity of proteases |

| Fluorescent Detection | Releases detectable fluorescent products upon cleavage |

Mechanism of Action

The mechanism of action of Z-Leu-trp-OH is primarily related to its role as a substrate or inhibitor in enzymatic reactions. The compound interacts with enzymes through its peptide bond and amino acid residues. The leucine and tryptophan residues can form specific interactions with the active sites of enzymes, influencing their activity. The benzyloxycarbonyl (Z) group provides stability and protection during these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between Z-Leu-Trp-OH and its analogs:

Key Research Findings

Sequence and Stereochemistry :

- This compound’s Leu-Trp sequence is critical for interactions with proteases like chymotrypsin, which preferentially cleave after aromatic residues (e.g., Trp). Reversing the sequence (as in CBZ-D-Trp-Leu-OH) reduces enzymatic cleavage efficiency by 40%.

- The D-Trp isomer in CBZ-D-Trp-Leu-OH shows negligible activity in mammalian cell assays due to stereochemical mismatch with enzyme active sites.

Hydrophobicity and Solubility :

- This compound’s leucine side chain increases lipophilicity (calculated LogP: 3.2) compared to Z-Ala-Trp-OH (LogP: 2.1), enhancing membrane permeability but requiring DMSO for solubility.

- Unprotected analogs like H-Trp-Leu-OH exhibit higher aqueous solubility (≥10 mM in water) but lower stability during synthesis.

Synthetic Utility :

- Z-protected compounds (e.g., this compound) are stable at -20°C for ≥1 month, whereas unprotected peptides like H-Trp-Leu-OH degrade within weeks under similar conditions.

- The Z group’s stability under acidic conditions makes it ideal for Boc-based solid-phase synthesis.

Biological Activity :

Biological Activity

Z-Leu-Trp-OH, a dipeptide derivative featuring leucine (Leu) and tryptophan (Trp), has garnered attention for its potential biological activities, particularly in the realms of antimicrobial properties, neuropharmacology, and peptide synthesis. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a leucine residue linked to a tryptophan residue through a peptide bond. The Z (benzyloxycarbonyl) group protects the amino group of leucine, enhancing the compound's stability and bioavailability. This structural configuration is crucial for its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that peptides containing tryptophan exhibit significant antimicrobial properties. Tryptophan's unique side chain allows it to interact with lipid membranes, enhancing the efficacy of antimicrobial peptides (AMPs) . Studies have shown that substitutions in tryptophan residues can lead to variations in antimicrobial activity. For instance, replacing tryptophan with leucine can result in altered activity profiles; while some substitutions enhance activity, others diminish it .

2. Neuropharmacological Effects

Tryptophan is a precursor to serotonin, a neurotransmitter critical for mood regulation. The metabolic pathway involving tryptophan can influence serotonergic activity in the brain . Elevated levels of dietary tryptophan have been associated with reduced aggression and lower cortisol levels post-stress . As this compound contains tryptophan, it may similarly impact neurotransmitter synthesis and mood regulation.

3. Enzyme Interaction and Peptide Synthesis

Z-Leu-OH serves as an acyl donor in enzymatic reactions involving proteolytic enzymes. The compound can be activated by chymotrypsin to form peptide bonds, facilitating the synthesis of more complex peptides . This property is essential for developing therapeutic peptides and understanding enzyme specificity.

Case Studies

Case Study 1: Antimicrobial Peptide Analysis

A study investigated various analogues of antimicrobial peptides where tryptophan was systematically replaced with leucine or other residues. The results indicated that while complete substitution led to loss of activity, partial replacements could enhance specific antimicrobial properties without significantly increasing hemolytic activity . This finding underscores the importance of maintaining certain amino acids like tryptophan for preserving bioactivity.

Case Study 2: Neuropharmacological Impact

In a clinical setting, dietary supplementation with tryptophan-rich compounds has been shown to improve mood and cognitive function in subjects with depression . Given that this compound contains tryptophan, it may hold potential as a dietary supplement for improving mental health outcomes.

Data Tables

| Property | This compound | Tryptophan | Leucine |

|---|---|---|---|

| Molecular Weight | 276.34 g/mol | 204.23 g/mol | 131.17 g/mol |

| Antimicrobial Activity | Moderate | High | Low |

| Neurotransmitter Precursor | Yes | Yes | No |

| Enzymatic Stability | High | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.